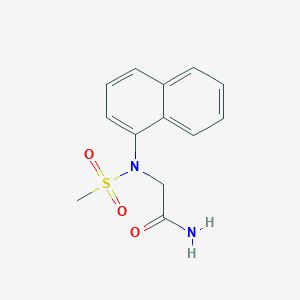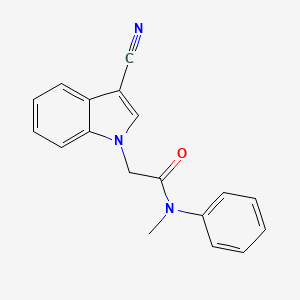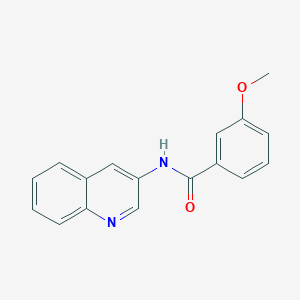
N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, commonly known as MG-132, is a synthetic peptide aldehyde that is widely used in scientific research. It is a potent and selective proteasome inhibitor that has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The proteasome is a large protein complex that is responsible for the degradation of intracellular proteins. MG-132 inhibits the proteasome by binding to the active site of the proteasome and blocking its activity. This leads to the accumulation of ubiquitinated proteins, which can cause cell death.
Biochemical and Physiological Effects:
MG-132 has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. MG-132 has also been shown to inhibit angiogenesis and tumor growth in vivo. In addition, MG-132 has been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MG-132 in lab experiments is its potency and selectivity. It is a potent and selective inhibitor of the proteasome, which makes it a useful tool for studying the proteasome pathway. However, one of the limitations of using MG-132 is its potential toxicity. It has been shown to induce cell death in various cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of MG-132 in scientific research. One direction is to study the role of the proteasome pathway in various diseases such as cancer, neurodegenerative diseases, and autoimmune diseases. Another direction is to develop more potent and selective proteasome inhibitors that can be used as therapeutics. Finally, there is a need to study the potential toxicity of proteasome inhibitors and to develop strategies to minimize their toxicity.
Conclusion:
In conclusion, MG-132 is a synthetic peptide aldehyde that is widely used in scientific research as a tool to study the proteasome pathway. It is a potent and selective proteasome inhibitor that has various biochemical and physiological effects. Its advantages and limitations for lab experiments have been discussed, and several future directions for its use in scientific research have been identified.
Métodos De Síntesis
MG-132 is synthesized by condensation of N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinyl chloride with the appropriate amine. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified by column chromatography.
Aplicaciones Científicas De Investigación
MG-132 is widely used in scientific research as a tool to study the proteasome pathway. It has been shown to inhibit the proteasome activity in a dose-dependent manner, leading to the accumulation of ubiquitinated proteins and subsequent cell death. MG-132 has been used to study the role of the proteasome pathway in various cellular processes such as cell cycle regulation, apoptosis, and protein degradation.
Propiedades
IUPAC Name |
2-(3-methoxy-N-methylsulfonylanilino)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-22-15-10-6-9-14(11-15)18(23(2,20)21)12-16(19)17-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPWDLONLGKTEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl (4-{[(4-morpholinylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5772516.png)
![N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5772525.png)
![4,5-dimethyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5772530.png)
![4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5772532.png)

![N-[4-(diethylamino)-2-methylphenyl]-4-isopropylbenzamide](/img/structure/B5772540.png)
![N'-{[(3-methoxyphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5772542.png)
![6-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5772557.png)
![2-({[(3-acetylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5772559.png)
![N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5772562.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5772566.png)
![N-benzyl-2-(1-ethyl-2,4-dioxo-1,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5772573.png)


